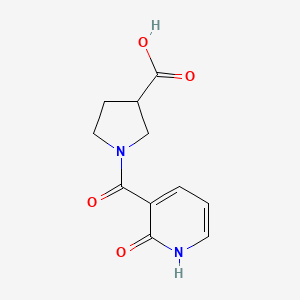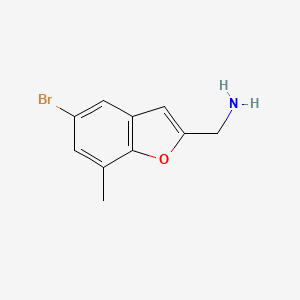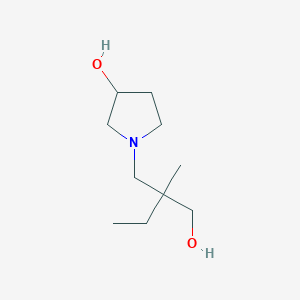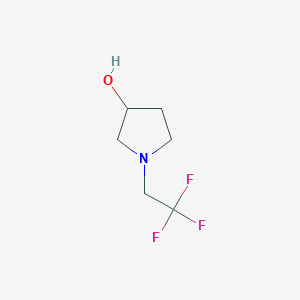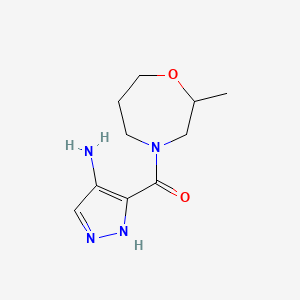
5-氟-N-甲基嘧啶-4-胺
描述
5-fluoro-N-methylpyrimidin-4-amine: is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
科学研究应用
Chemistry: 5-fluoro-N-methylpyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on nucleic acids and proteins. It helps in understanding the role of fluorine in biological systems and its impact on molecular interactions .
Medicine: Fluorinated pyrimidines are known for their anticancer properties, and 5-fluoro-N-methylpyrimidin-4-amine is being investigated for its potential as an anticancer agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials .
作用机制
Mode of Action
It is known that fluorinated pyrimidines can inhibit enzymes like thymidylate synthase and dna topoisomerase 1 . They can also affect RNA modifying enzymes .
Biochemical Pathways
Fluorinated pyrimidines can perturb nucleic acid structure and dynamics, affecting various biochemical pathways . They can influence pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Result of Action
Fluorinated pyrimidines are known to have antitumor activity .
生化分析
Biochemical Properties
5-fluoro-N-methylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions involves thymidylate synthase, an enzyme crucial for DNA synthesis. 5-fluoro-N-methylpyrimidin-4-amine inhibits thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP). This inhibition disrupts DNA replication and cell division, making the compound a potential candidate for anticancer therapies .
Additionally, 5-fluoro-N-methylpyrimidin-4-amine interacts with RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase. These interactions lead to the incorporation of the compound into RNA, affecting RNA stability and function .
Cellular Effects
The effects of 5-fluoro-N-methylpyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, the compound induces cytotoxicity by disrupting DNA and RNA synthesis. This disruption leads to cell cycle arrest and apoptosis. The compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, 5-fluoro-N-methylpyrimidin-4-amine has been shown to inhibit the activity of DNA topoisomerase 1, an enzyme involved in DNA replication and transcription .
In normal cells, the compound’s effects are less pronounced but still significant. It can influence gene expression by incorporating into RNA and altering the function of RNA molecules. This can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 5-fluoro-N-methylpyrimidin-4-amine exerts its effects through several mechanisms. The primary mechanism involves the inhibition of thymidylate synthase, as mentioned earlier. This inhibition is achieved by the formation of a covalent bond between the compound and the enzyme, resulting in a stable complex that prevents the enzyme from catalyzing the conversion of dUMP to TMP .
Another important mechanism is the incorporation of 5-fluoro-N-methylpyrimidin-4-amine into RNA. This incorporation disrupts RNA processing and function, leading to the inhibition of RNA-modifying enzymes such as TRMT2A and pseudouridylate synthase. These disruptions can affect various cellular processes, including protein synthesis and gene expression .
Temporal Effects in Laboratory Settings
The effects of 5-fluoro-N-methylpyrimidin-4-amine in laboratory settings can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 5-fluoro-N-methylpyrimidin-4-amine is relatively stable under physiological conditions, with a half-life of several hours. The compound can undergo degradation over time, leading to the formation of inactive metabolites .
In vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days after administration. Long-term exposure to 5-fluoro-N-methylpyrimidin-4-amine can result in sustained inhibition of DNA and RNA synthesis, leading to prolonged cytotoxicity and cell death .
Dosage Effects in Animal Models
The effects of 5-fluoro-N-methylpyrimidin-4-amine in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and primarily affects rapidly dividing cells, such as cancer cells. At higher doses, 5-fluoro-N-methylpyrimidin-4-amine can induce significant toxicity in normal tissues, leading to adverse effects such as myelosuppression and gastrointestinal toxicity .
Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve therapeutic efficacy without causing excessive toxicity. These studies have also highlighted the importance of dose optimization to balance the compound’s anticancer activity with its potential side effects .
Metabolic Pathways
5-fluoro-N-methylpyrimidin-4-amine is involved in several metabolic pathways, primarily related to nucleic acid metabolism. The compound is metabolized to its active form, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits thymidylate synthase. Additionally, 5-fluoro-N-methylpyrimidin-4-amine can be converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA .
The metabolism of 5-fluoro-N-methylpyrimidin-4-amine involves several enzymes, including dihydropyrimidine dehydrogenase (DPD), which is responsible for the initial catabolism of the compound. Variability in DPD activity among individuals can influence the compound’s pharmacokinetics and toxicity .
Transport and Distribution
The transport and distribution of 5-fluoro-N-methylpyrimidin-4-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, 5-fluoro-N-methylpyrimidin-4-amine can be distributed to different cellular compartments, including the nucleus and cytoplasm .
Binding proteins, such as thymidylate synthase, play a crucial role in the compound’s localization and activity. The interaction between 5-fluoro-N-methylpyrimidin-4-amine and these proteins can influence its distribution and accumulation within cells .
Subcellular Localization
The subcellular localization of 5-fluoro-N-methylpyrimidin-4-amine is primarily determined by its interactions with specific biomolecules and cellular structures. The compound is known to localize to the nucleus, where it exerts its inhibitory effects on thymidylate synthase and RNA-modifying enzymes. Additionally, 5-fluoro-N-methylpyrimidin-4-amine can be found in the cytoplasm, where it interacts with RNA molecules and other cellular components .
Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments. These modifications can influence the compound’s activity and function within different cellular environments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-methylpyrimidin-4-amine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4-amino-5-fluoropyrimidine with methylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods: Industrial production of 5-fluoro-N-methylpyrimidin-4-amine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydroxide ions (OH-) in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
相似化合物的比较
5-fluorouracil: A widely used anticancer drug that also contains a fluorine atom in the pyrimidine ring.
5-fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
N-methylpyrimidin-4-amine: A non-fluorinated analog of 5-fluoro-N-methylpyrimidin-4-amine.
Uniqueness: 5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group in the pyrimidine ring enhances its stability and reactivity compared to similar compounds .
属性
IUPAC Name |
5-fluoro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLVEXYIJBURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)
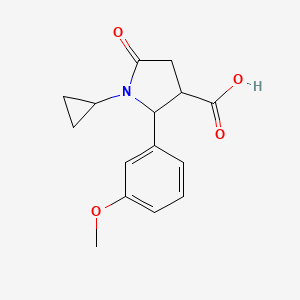
![{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1445235.png)

![4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1445237.png)
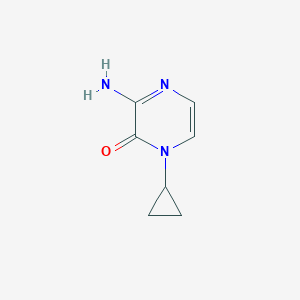
![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)
